molecular formula C12H12O5 B14038942 Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate

Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate

Cat. No.: B14038942
M. Wt: 236.22 g/mol
InChI Key: PCHDGWLTJSKRRB-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the use of methylation and epoxidation reactions to introduce the methyl and epoxide groups, respectively. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced naphthalene derivatives .

Scientific Research Applications

Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

methyl 9,10-dihydroxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylate

InChI

InChI=1S/C12H12O5/c1-16-11(15)12-7-5-3-2-4-6(7)9(17-12)8(13)10(12)14/h2-5,8-10,13-14H,1H3

InChI Key

PCHDGWLTJSKRRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12C(C(C(O1)C3=CC=CC=C23)O)O

Origin of Product

United States

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